Pleconaril
Overview
Description
Pleconaril is an antiviral drug from the viral capsid inhibitor class . It was developed by Schering-Plough for the prevention of asthma exacerbations and common cold symptoms in patients exposed to picornavirus respiratory infections . Pleconaril, administered either orally or intranasally, is active against viruses in the Picornaviridae family, including Enterovirus and Rhinovirus .
Synthesis Analysis
The core structure of Pleconaril has been used for the synthesis of novel compounds with O-propyl linker modifications . Some original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes .
Molecular Structure Analysis
Pleconaril is a systemically acting molecule whose pharmacokinetics are characterized by a two-compartment open model with first-order absorption . Its molecular formula is C18H18F3N3O3 .
Chemical Reactions Analysis
Pleconaril acts by inhibiting viral replication . It binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA .
Physical And Chemical Properties Analysis
Pleconaril has a molecular weight of 381.3 g/mol . It has a bioavailability of 70% when administered orally . More than 99% of Pleconaril binds to proteins .
Scientific Research Applications
Efficacy in Viral Respiratory Infections
Pleconaril has demonstrated effectiveness in treating viral respiratory infections. A study by Schiff and Sherwood (2000) found significant reductions in viral shedding, nasal mucus production, and respiratory illness symptom scores in subjects treated with pleconaril compared to placebo. This supports pleconaril's efficacy in decreasing signs and symptoms of viral respiratory infections (Schiff & Sherwood, 2000).
Impact on Rhinoviruses
Pleconaril's therapeutic efficacy against rhinoviruses has been established in two placebo-controlled trials. It was associated with a more rapid loss of culturable virus, indicating that its clinical benefit is strongly correlated with the drug susceptibility of the infecting virus (Pevear et al., 2005).
Treatment of Life-Threatening Enterovirus Infections
In treating potentially life-threatening enterovirus infections, pleconaril has shown positive clinical, virological, laboratory, and radiological responses. It has been especially beneficial in patients with chronic enterovirus meningoencephalitis, highlighting its potential in treating severe viral infections (Rotbart & Webster, 2001).
Resistance Mechanisms in Echovirus
Research by Benschop et al. (2015) on pleconaril-resistant echovirus strains revealed that resistance may arise from conformational changes in the viral capsid, highlighting the complex dynamics of drug resistance in viral infections and the need for ongoing study in this area (Benschop et al., 2015).
Pleconaril as an Antipicornaviral Drug
Pleconaril's broad-spectrum activity against picornaviruses has been well-documented. It works by binding to the viral capsid and inducing conformational changes, which hinder viral attachment and uncoating. This makes it effective against viruses causing central nervous system and upper respiratory tract infections (Romero, 2001).
Pharmacokinetics in Healthy Adults
A study on the effect of pleconaril on hepatic cytochrome P450 3A activity in healthy adults indicated that pleconaril can modulate the activity of this crucial enzyme, which has implications for drug interactions and metabolism (Ma et al., 2006).
Efficacy in Treatment of Colds
Pleconaril has shown efficacy in the treatment of colds caused by picornaviruses. A study found that pleconaril recipients experienced a median 1-day shorter duration of illness compared to placebo recipients. This was accompanied by lower cold symptom scores and reduced frequency of picornavirus cultured from nasal mucus specimens, indicating a significant impact on the duration and severity of colds due to picornaviruses in adults (Hayden et al., 2003).
Antiviral Activity and Structural Studies
Structural and virological studies have shown that pleconaril's antirhinovirus and antienterovirus effects stem from its binding within viral protein 1. This interaction stabilizes the viral capsid, inhibiting cell attachment and RNA uncoating. These insights are crucial for understanding how pleconaril inhibits virus replication at different stages (Zhang et al., 2004).
Pharmacokinetics in Neonates
Research on pleconaril's pharmacokinetics in neonates has revealed that it is well-tolerated without discernible adverse events. The study indicated no significant differences in peak plasma concentration and other pharmacokinetic parameters between different doses, highlighting its potential use in neonatal patients with enteroviral infection (Kearns et al., 2000).
Pleconaril as a Novel Antipicornaviral Agent
Pleconaril has been characterized as a novel, orally available agent for treating picornaviral infections. Its pharmacokinetics and safety profile, similar to placebo, have shown promising results in the treatment of picornaviral respiratory tract infections, meningitis, and other severe infections (Florea et al., 2003).
Safety And Hazards
Pleconaril has not gained approval by the U.S. Food and Drug Administration (FDA) due to the fact that it has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions . It was associated with a higher incidence of nausea (6% vs. 4%) and diarrhea (9% vs. 7%) and with small increases in mean serum cholesterol levels and platelet counts, compared with baseline measurements .
properties
IUPAC Name |
3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXLKOJHVFTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057649 | |
Record name | Pleconaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses. This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA. As a result, the virus is stopped from attaching to the host cell and causing infection. | |
Record name | Pleconaril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pleconaril | |
CAS RN |
153168-05-9 | |
Record name | Pleconaril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153168-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pleconaril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153168059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pleconaril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pleconaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Oxadiazole, 3-[3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]phenyl]-5-(trifluoromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PLECONARIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H4570Q89D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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